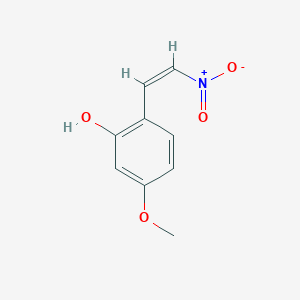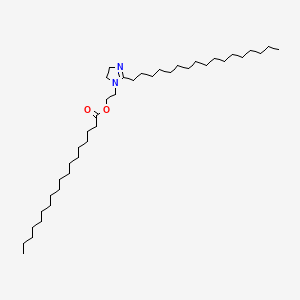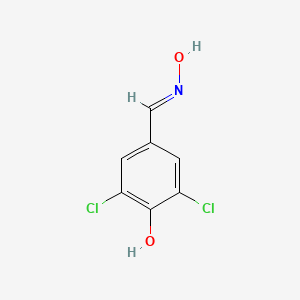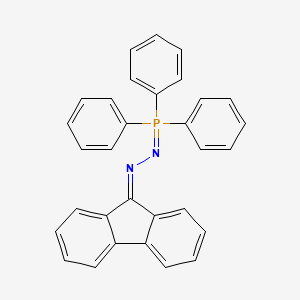
Sodium,2,3-di(nonyl)naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dinonylnaphthalenesulphonate is an organic compound classified as an aryl sulfonic acid. It is known for its low water solubility and high stability at elevated temperatures. This compound is commonly used as an additive in industrial lubricants, greases, cutting fluids, industrial coatings, and corrosion inhibitors .
Preparation Methods
Sodium dinonylnaphthalenesulphonate is synthesized through a multi-step process:
Reaction of Naphthalene with Nonene: This step yields diisononylnaphthalene.
Sulfonation: Diisononylnaphthalene undergoes sulfonation to produce dinonylnaphthalenesulphonic acid.
Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to form sodium dinonylnaphthalenesulphonate.
Chemical Reactions Analysis
Sodium dinonylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Substitution: The sulfonate group can participate in substitution reactions, particularly in organic solvents.
Complex Formation: It forms complexes with metal ions, which can be used in phase-transfer catalysis and ion exchange processes.
Scientific Research Applications
Sodium dinonylnaphthalenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the formation of micelles in nonpolar solvents.
Biology: Its ability to form complexes with metal ions makes it useful in biochemical studies involving metal ion transport and binding.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: Widely used in industrial lubricants, greases, and as a corrosion inhibitor.
Mechanism of Action
The primary mechanism of action of sodium dinonylnaphthalenesulphonate involves its surfactant properties. It forms micelles in nonpolar solvents, which can encapsulate and transport metal ions. This property is exploited in phase-transfer catalysis and ion exchange processes .
Comparison with Similar Compounds
Sodium dinonylnaphthalenesulphonate can be compared with other sulfonic acids and their salts:
Dinonylnaphthylsulfonic Acid: Similar in structure but not neutralized with sodium, making it more acidic.
Calcium and Barium Salts of Dinonylnaphthalenesulphonate: These salts have similar applications but differ in their solubility and stability properties.
Sodium Naphthalene Sulfonate: A simpler compound with higher water solubility and different industrial applications.
Sodium dinonylnaphthalenesulphonate stands out due to its unique combination of low water solubility, high thermal stability, and effective surfactant properties, making it a valuable compound in various industrial and research applications.
Properties
Molecular Formula |
C28H43NaO3S |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
sodium;4,5-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Na/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-27(32(29,30)31)23-22-25(28(24)26)19-16-14-12-10-8-6-4-2;/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
UMIGGBGFVOPPJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC=C(C2=CC=C1)S(=O)(=O)[O-])CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)


![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)







![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)


